Cas no 1235181-40-4 (2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide)
2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide
- 2-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide
- 1235181-40-4
- 2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide
- F5017-1432
- AKOS024490304
- 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
- VU0629816-1
-
- Inchi: 1S/C20H27N3O3S/c1-26-19-7-5-17(6-8-19)11-15-27(24,25)22-16-18-9-13-23(14-10-18)20-4-2-3-12-21-20/h2-8,12,18,22H,9-11,13-16H2,1H3
- InChI Key: SAEQKBGVRNDAJK-UHFFFAOYSA-N
- SMILES: C(S(NCC1CCN(C2=NC=CC=C2)CC1)(=O)=O)CC1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 389.17731291g/mol
- Monoisotopic Mass: 389.17731291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 79.9Ų
2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5017-1432-2μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-5μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-10μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-20μmol |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-1mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-2mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-3mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-4mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-5mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-1432-10mg |
2-(4-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethane-1-sulfonamide |
1235181-40-4 | 10mg |
$79.0 | 2023-09-10 |
2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide
Latest Research on 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide (CAS: 1235181-40-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide (CAS: 1235181-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, making it a compound of high interest for further development.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide exhibits high affinity for certain G-protein-coupled receptors (GPCRs) and ion channels, which are implicated in a range of neurological and inflammatory disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to map the binding sites and understand the structural basis of its activity. These findings provide a solid foundation for the rational design of derivatives with improved selectivity and potency.
In addition to its target engagement, the pharmacokinetic profile of 1235181-40-4 has been a focal point of recent studies. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have revealed favorable characteristics, including good oral bioavailability and moderate plasma half-life. These attributes position the compound as a viable candidate for further development, particularly in oral formulations. However, challenges such as potential drug-drug interactions and metabolic stability in human liver microsomes remain areas requiring further optimization.
Preclinical efficacy studies have demonstrated the therapeutic potential of 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide in animal models of pain and inflammation. For instance, in rodent models of neuropathic pain, the compound exhibited significant analgesic effects at doses that were well-tolerated. These effects were attributed to its modulation of key inflammatory mediators and ion channels involved in pain signaling pathways. Such findings underscore its potential as a novel analgesic agent with a mechanism distinct from existing therapies.
Despite these promising results, several challenges remain to be addressed. The specificity of 1235181-40-4 for its intended targets needs further validation to minimize off-target effects. Additionally, comprehensive toxicology studies are required to assess its safety profile in long-term use. Researchers are also exploring the synthesis of analogs to enhance its pharmacological properties while reducing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(4-methoxyphenyl)-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}ethane-1-sulfonamide represents a promising scaffold in the development of new therapeutic agents. Its unique chemical structure, combined with its favorable pharmacokinetic and pharmacodynamic properties, makes it a compound of significant interest. Ongoing research aims to further elucidate its mechanisms, optimize its properties, and evaluate its potential in clinical settings. The findings from these studies could pave the way for novel treatments in areas such as neurology, inflammation, and beyond.
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